molecular formula C12H9NO2 B1587787 2-(Pyridin-3-yloxy)benzaldehyde CAS No. 887344-42-5

2-(Pyridin-3-yloxy)benzaldehyde

Cat. No.: B1587787
CAS No.: 887344-42-5
M. Wt: 199.2 g/mol
InChI Key: BYCSAVFUTDKCFN-UHFFFAOYSA-N
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Description

2-(Pyridin-3-yloxy)benzaldehyde is a chemical compound characterized by a benzaldehyde group attached to a pyridine ring via an oxygen atom

Synthetic Routes and Reaction Conditions:

  • Direct Synthesis: The compound can be synthesized through the direct reaction of 3-hydroxypyridine with benzaldehyde in the presence of a dehydrating agent such as thionyl chloride.

  • Nucleophilic Substitution: Another method involves the nucleophilic substitution reaction where 3-chloropyridine reacts with phenol under basic conditions to form the desired product.

Industrial Production Methods: Industrial production typically involves optimizing these synthetic routes to achieve higher yields and purity. Continuous flow reactors and advanced purification techniques are often employed to scale up the production process.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.

  • Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

  • Substitution: Electrophilic substitution reactions can occur at the pyridine ring, introducing various functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

  • Substitution: Electrophilic substitution reactions often require strong acids or Lewis acids as catalysts.

Major Products Formed:

  • Oxidation: 2-(Pyridin-3-yloxy)benzoic acid

  • Reduction: 2-(Pyridin-3-yloxy)benzyl alcohol

  • Substitution: Various substituted pyridines depending on the electrophile used.

Scientific Research Applications

2-(Pyridin-3-yloxy)benzaldehyde has found applications in several scientific fields:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex heterocyclic compounds.

  • Biology: The compound has been studied for its potential biological activity, including antimicrobial and antifungal properties.

  • Medicine: Research has explored its use in drug development, particularly in the synthesis of pharmaceuticals targeting various diseases.

  • Industry: It is used in the manufacture of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-(Pyridin-3-yloxy)benzaldehyde exerts its effects depends on its specific application. For example, in antimicrobial activity, it may interact with microbial cell membranes, disrupting their integrity. The molecular targets and pathways involved can vary widely based on the context of its use.

Comparison with Similar Compounds

  • 2-(Pyridin-3-yloxy)aniline

  • 2-(Pyridin-3-yloxy)ethanol

  • 3-pyridyloxyacetic acid

Uniqueness: 2-(Pyridin-3-yloxy)benzaldehyde is unique due to its aldehyde functional group, which imparts different chemical reactivity compared to its aniline or alcohol counterparts. This allows for a broader range of chemical transformations and applications.

Properties

IUPAC Name

2-pyridin-3-yloxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO2/c14-9-10-4-1-2-6-12(10)15-11-5-3-7-13-8-11/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYCSAVFUTDKCFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)OC2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30391892
Record name 2-(Pyridin-3-yloxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30391892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887344-42-5
Record name 2-(Pyridin-3-yloxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30391892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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